N-[(4-ethylphenyl)methyl]oxan-4-amine
Description
N-[(4-Ethylphenyl)methyl]oxan-4-amine is a small organic molecule featuring an oxane (tetrahydropyran) ring substituted at the 4-position by an amine group. The amine is further modified with a benzyl moiety bearing a 4-ethylphenyl substituent. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the ethyl group, which may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-12-3-5-13(6-4-12)11-15-14-7-9-16-10-8-14/h3-6,14-15H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGZDNMLTCHSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-[(4-ethylphenyl)methyl]oxan-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N-[(4-ethylphenyl)methyl]oxan-4-amine exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
The ethyl group in N-[(4-ethylphenyl)methyl]oxan-4-amine can be compared to substituents in related compounds:
Pharmacological and Metabolic Comparisons
- NBOMe Derivatives : Compounds like 1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]propane-2-amine (4-EA-NBOMe) share a benzylamine backbone but differ in the propane-2-amine chain. These derivatives are potent serotonin receptor agonists, highlighting the importance of the ethyl group in modulating receptor affinity .
- Metabolism : 4-EA-NBOMe undergoes extensive hepatic metabolism, producing 69 metabolites via hydroxylation, demethylation, and glucuronidation . While N-[(4-ethylphenyl)methyl]oxan-4-amine lacks the propane chain, its ethyl group may similarly undergo oxidative metabolism, forming hydroxylated derivatives.
Key Research Findings and Data
Physicochemical Properties
- Lipophilicity : The ethyl group increases logP compared to methoxy or fluoro analogs, favoring blood-brain barrier penetration.
- pKa : Predicted pKa values for oxan-4-amine derivatives range from 8.68 (fluoro analog) to ~9.0 (ethyl analog), suggesting moderate basicity .
Biological Activity
N-[(4-ethylphenyl)methyl]oxan-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features an oxane ring and an amine group, which are crucial for its biological interactions. The oxane structure allows for hydrogen bonding and other interactions with molecular targets, influencing its biological efficacy.
The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. These interactions can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It can bind to receptors involved in signal transduction, potentially modulating neurotransmitter activity and influencing cellular responses.
1. Enzyme Interaction Studies
Recent studies have indicated that this compound exhibits significant enzyme inhibition properties. For instance, it was found to inhibit phospholipase A2, an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .
2. Binding Affinity
Molecular docking studies have shown that this compound has a favorable binding affinity for several biological targets. The binding energy values indicate that the compound can effectively engage with target proteins, which is crucial for its therapeutic potential .
Case Studies and Applications
Several case studies highlight the therapeutic potential of this compound:
Pharmacological Properties
The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. It adheres to the Lipinski's Rule of Five, indicating favorable drug-like properties which enhance its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
